molecular formula C13H18Cl3NO B3096799 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289386-42-0

2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No. B3096799
M. Wt: 310.6 g/mol
InChI Key: NZJDDYZURJEAMB-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride , also known by its chemical formula C₁₂H₁₆Cl₃NO , is a compound with a molecular weight of approximately 296.62 g/mol . It is used in research and experimental settings.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a suitable base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride consists of a piperidine ring with a benzyloxymethyl group attached at the 2-position . The chlorine atoms are located at the 2- and 5-positions of the benzene ring .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis , alkylation , and deprotection of the benzyloxymethyl group. Understanding its reactivity is crucial for designing synthetic routes and functionalizing the molecule .


Physical And Chemical Properties Analysis

  • Appearance : The compound appears as a white to off-white crystalline powder .
  • Solubility : It is soluble in common organic solvents .
  • Melting Point : The melting point of the hydrochloride salt is approximately 175-180°C .

Scientific Research Applications

  • Structural and Theoretical Studies :

    • A compound closely related to 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was studied for its thermal, optical, etching, and structural properties. Spectroscopic techniques and single-crystal X-ray diffraction were used to characterize the compound. The compound exhibits inter and intramolecular hydrogen bonds and is stabilized by C—Cl···π and π···π interactions. Density Functional Theory (DFT) was used for structural optimization, and the study also included a thermal analysis of the compound (Karthik et al., 2021).
  • Synthesis and Bioactivity Evaluation :

    • Research on derivatives of compounds structurally similar to 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride includes the synthesis of biologically active O-substituted derivatives. These derivatives were tested for bioactivity against enzymes like lipoxygenase and cholinesterases. The study demonstrated significant activity against butyrylcholinesterase enzyme (Khalid et al., 2013).
  • Antimicrobial Activity :

    • A compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, structurally related to the target compound, was synthesized and tested for antimicrobial activities. The study highlighted its moderate antimicrobial effectiveness against bacteria like E. coli and B. subtilis, as well as the yeast C. albicans (Ovonramwen et al., 2019).
  • Piperidine Derivatives Synthesis and Pharmacological Activities :

    • Research on piperidine derivatives, which include structures related to 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride, has been focused on synthesizing and testing for pharmacological activities. Studies have explored various derivatives, assessing their potential in pharmacology and biology, including their roles as enzyme inhibitors or as part of therapeutic agents (Bachmann & Jenkins, 1951).

Safety And Hazards

  • Toxicity : As with any chemical compound, caution should be exercised when handling it. Refer to safety data sheets (SDS) for specific safety guidelines .
  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .
  • Handling : Use appropriate protective equipment (gloves, goggles, lab coat) during handling .

Future Directions

Future research could explore the compound’s potential applications in medicinal chemistry, drug development, or as a building block for more complex molecules. Investigating its pharmacological properties and biological interactions may reveal novel therapeutic opportunities .

properties

IUPAC Name

2-[(2,5-dichlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-4-5-13(15)10(7-11)8-17-9-12-3-1-2-6-16-12;/h4-5,7,12,16H,1-3,6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJDDYZURJEAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride

CAS RN

1289386-42-0
Record name Piperidine, 2-[[(2,5-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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